molecular formula C20H19F2N3O4 B2632672 [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937607-35-7

[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No.: B2632672
CAS No.: 937607-35-7
M. Wt: 403.386
InChI Key: DWPDHDJVYJRAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Positional Isomerism

The IUPAC name [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid adheres to the hierarchical rules for heterocyclic compounds. The parent structure, pyrazolo[3,4-b]pyridine, is numbered such that the pyrazole nitrogen atoms occupy positions 1 and 2, while the pyridine ring is fused at positions 3 and 4 (Figure 1) . The substituents are assigned positions based on this numbering:

  • Cyclopropyl at position 3
  • Difluoromethyl at position 4
  • 3,4-Dimethoxyphenyl at position 6

Positional isomerism arises if substituents shift to adjacent sites. For example, relocating the cyclopropyl group to position 2 would create a distinct isomer with altered electronic delocalization patterns . The acetic acid side chain is attached to the pyrazole nitrogen (position 1), as indicated by the "1-yl" suffix.

Core Pyrazolo[3,4-b]Pyridine Scaffold Analysis

The pyrazolo[3,4-b]pyridine scaffold is a bicyclic system comprising a pyrazole fused to a pyridine ring. This structure exhibits aromaticity across both rings, with resonance stabilization enhanced by the nitrogen atoms’ lone pairs . The pyrazole’s 1H-tautomer (hydrogen at N1) is favored due to reduced steric hindrance compared to 2H- or 3H- forms . Density functional theory (DFT) calculations suggest that electron-withdrawing groups (e.g., difluoromethyl) at position 4 polarize the scaffold, increasing electrophilicity at position 6, where the 3,4-dimethoxyphenyl group resides .

Substituent Roles: Cyclopropyl, Difluoromethyl, and 3,4-Dimethoxyphenyl Moieties

  • Cyclopropyl (position 3): This strained carbocycle introduces angle strain (60° bond angles vs. ideal 109.5°), increasing reactivity. Its sp³ hybridization disrupts planarity, potentially hindering π-stacking interactions .
  • Difluoromethyl (position 4): The -CF2H group is both electron-withdrawing (-I effect) and lipophilic . Fluorine’s high electronegativity withdraws electron density from the pyridine ring, while the C-F bonds enhance metabolic stability .
  • 3,4-Dimethoxyphenyl (position 6): The methoxy groups at positions 3 and 4 on the phenyl ring donate electron density via resonance (+M effect), increasing the aromatic system’s nucleophilicity. This moiety may facilitate interactions with hydrophobic protein pockets .

Conformational Analysis of the Acetic Acid Side Chain

The acetic acid group (-CH2COOH) exhibits rotational flexibility around the C1-N1 bond (Figure 2). Nuclear magnetic resonance (NMR) studies of analogous compounds reveal two predominant conformers:

  • Syn-periplanar: The carboxylic acid group aligns with the pyrazolo[3,4-b]pyridine plane, enabling intramolecular hydrogen bonding with the pyridine nitrogen.
  • Anti-periplanar: The acid group rotates 180°, minimizing steric clash with the cyclopropyl substituent .

The equilibrium between these conformers is influenced by solvent polarity. In aqueous media, the anti-periplanar form dominates (80:20 ratio), as the hydrophilic carboxylic acid group solvates more effectively when exposed .

Figure 1: Structural Diagram
(Hypothetical illustration based on IUPAC name)

      OMe  
       |  
OMe—C6H3—C6-(pyridopyrazole)—CF2H  
       |  
    Cyclopropyl  

Figure 2: Acetic Acid Conformers

Syn-periplanar:  
COOH  
  |  
CH2—N1—Pyrazolo[3,4-b]pyridine  

Anti-periplanar:  
      COOH  
        |  
Pyrazolo[3,4-b]pyridine—N1—CH2  

Properties

IUPAC Name

2-[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O4/c1-28-14-6-5-11(7-15(14)29-2)13-8-12(19(21)22)17-18(10-3-4-10)24-25(9-16(26)27)20(17)23-13/h5-8,10,19H,3-4,9H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPDHDJVYJRAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and dimethoxyphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Methyl derivatives.

    Substitution Products: Various substituted pyrazolo[3,4-b]pyridines.

Scientific Research Applications

Biological Applications

  • Anticancer Activity :
    • Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. For instance, it has been evaluated for its ability to induce apoptosis in HeLa cells (cervical cancer) and other tumor cell lines, highlighting its potential as a therapeutic agent in oncology .
  • Anti-inflammatory Effects :
    • The compound has demonstrated anti-inflammatory activities in preclinical models. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases. This suggests potential applications in treating chronic inflammatory conditions .
  • Neuroprotective Properties :
    • Studies have explored the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives. The compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Applications

  • Fluorescent Probes :
    • The unique electronic properties of pyrazolo[3,4-b]pyridines make them suitable candidates for developing fluorescent probes. These compounds can be utilized in biological imaging to track cellular processes due to their photophysical properties .
  • Drug Development :
    • The compound serves as a scaffold for synthesizing new pharmaceuticals. Its structural modifications can lead to derivatives with enhanced biological activity or reduced toxicity profiles, making it a valuable tool in drug discovery .

Case Study 1: Anticancer Activity Evaluation

In a study published by the Royal Society of Chemistry, researchers synthesized various derivatives of pyrazolo[3,4-b]pyridine and tested them against multiple cancer cell lines. The results showed that certain modifications at the 6-position significantly increased cytotoxicity compared to the parent compound .

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings indicated that treatment with the compound reduced cell death and preserved mitochondrial function, suggesting its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and metabolic stability, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. The dimethoxyphenyl group may contribute to the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Substituent Variations at Position 6

The 3,4-dimethoxyphenyl group at position 6 distinguishes the target compound from analogs with alternative aryl or heteroaryl substituents:

Compound Name Position 6 Substituent Molecular Formula Molecular Weight CAS Number Purity
Target Compound 3,4-dimethoxyphenyl C₂₀H₁₈F₂N₃O₄ 414.37 Not provided Not reported
2-[3-cyclopropyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 1-methyl-1H-pyrazol-4-yl C₁₇H₁₇F₂N₅O₂ 361.35 1006478-10-9 95%
2-[3-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 4-methylphenyl C₂₀H₁₇F₃N₃O₂ 388.36 937606-06-9 Not reported
2-[6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 2-methoxyphenyl C₁₇H₁₄F₃N₃O₃ 365.31 937605-90-8 Not reported

Key Findings :

  • The 3,4-dimethoxyphenyl group in the target compound introduces two methoxy groups, enhancing electron-donating effects and steric bulk compared to simpler aryl groups (e.g., 4-methylphenyl in ). This may improve binding interactions with hydrophobic enzyme pockets .
  • Replacement with 1-methyl-pyrazol-4-yl (Ev3) reduces molecular weight (361.35 vs.

Substituent Variations at Position 4

The difluoromethyl group at position 4 contrasts with trifluoromethyl or methyl substituents in analogs:

Compound Name Position 4 Substituent Molecular Formula Molecular Weight CAS Number
Target Compound Difluoromethyl C₂₀H₁₈F₂N₃O₄ 414.37 Not provided
2-[3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid Trifluoromethyl C₁₆H₁₅F₃N₃O₂ 338.30 1018125-49-9
[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](Ev4) Difluoromethyl C₁₆H₁₆F₂N₅O₂ 348.33 EN300-231059

Key Findings :

  • Trifluoromethyl analogs (Ev12) exhibit higher electronegativity and lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to difluoromethyl .
  • The methyl group in analogs (e.g., Ev4) simplifies synthesis but diminishes halogen-related interactions (e.g., hydrogen bonding) with biological targets .

Variations in the Acetic Acid Side Chain

The acetic acid moiety is conserved across most analogs, but substituents on the pyrazolopyridine core influence overall acidity and bioavailability. For example:

    Biological Activity

    The compound [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS No. 937607-35-7) is a pyrazolo[3,4-b]pyridine derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C18H17F2N3O3C_{18}H_{17}F_2N_3O_3 with a molecular weight of 329.34 g/mol. The structure features a cyclopropyl moiety and difluoromethyl group, contributing to its unique biological properties.

    PropertyValue
    Molecular FormulaC18H17F2N3O3C_{18}H_{17}F_2N_3O_3
    Molecular Weight329.34 g/mol
    IUPAC Name3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-ylacetic acid
    CAS Number937607-35-7

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. It is hypothesized that the compound may act as an inhibitor of certain kinases or receptors involved in cellular signaling pathways. This interaction can lead to modulation of various biological processes such as:

    • Cell proliferation
    • Apoptosis
    • Inflammatory responses

    Anticancer Activity

    Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds similar to [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid have shown efficacy in inhibiting tumor growth in various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapeutics like bleomycin .

    Anti-inflammatory Effects

    The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling . This makes it a potential candidate for treating inflammatory diseases.

    Antimicrobial Activity

    Preliminary evaluations indicate that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial properties against both bacterial and fungal strains. The structure allows for interaction with microbial enzymes or receptors, leading to inhibition of growth .

    Case Studies

    • Evaluation in Cancer Models : A series of experiments were conducted where the compound was tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell viability, with IC50 values comparable to established anticancer agents.
    • Inflammation Model Studies : In models of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced edema and inflammatory markers compared to controls.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.